molecular formula C16H21F2NO3 B2908680 N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide CAS No. 152169-45-4

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide

Cat. No. B2908680
CAS RN: 152169-45-4
M. Wt: 313.345
InChI Key: QUNMJYUCYGORCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide is a chemical compound with the molecular formula C16H21F2NO3 . It is used as a reactant in the synthesis of 4’,5-diamino-3’,6,8-trifluoroflavone, a potent antitumor agent .


Molecular Structure Analysis

The molecular weight of this compound is 313.34 . The IUPAC name is N-[2,4-difluoro-5-(oxan-2-yloxy)phenyl]-2,2-dimethylpropanamide . The canonical SMILES structure is CC©©C(=O)NC1=CC(=C(C=C1F)F)OC2CCCCO2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.34 and a molecular formula of C16H21F2NO3 . It has a heavy atom count of 22, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 4 and a topological polar surface area of 47.6Ų .

properties

IUPAC Name

N-[2,4-difluoro-5-(oxan-2-yloxy)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)15(20)19-12-9-13(11(18)8-10(12)17)22-14-6-4-5-7-21-14/h8-9,14H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNMJYUCYGORCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1F)F)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.15 g (9.39 mmol) of the resulting 2,4-difluoro-5-pivaloylaminophenol was dissolved in 40 ml of dichloromethane, 4.3 ml of 3,4-dihydro-2H-pyrane and 44 mg of camphorsulfonic acid were added and the mixture was stirred at room temperature for 4.3 hours. The reaction solution was added to a 5% aqueous solution of potassium carbonate and the mixture was extracted with chloroform. The organic layer was washed once with water and once with an aqueous saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent Was distilled off under reduced pressure and the residue was triturated with n-hexane to give 2.51 g (85%) of 2,4-difluoro-5-pivaloylamino-O-(2-tetrahydropyranyl)phenol.
Name
2,4-difluoro-5-pivaloylaminophenol
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
44 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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